3'-Azetidinomethyl-2,3-dimethylbenzophenone
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Overview
Description
Synthesis Analysis
The synthesis of these compounds involves multiple steps, including the formation of the azetidine ring and subsequent functionalization. In the first paper , the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones is described, with the compounds showing potent antiproliferative activity. The second paper reports the synthesis of novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(un/substitutedphenyl)azetidin-2-ones, with structures confirmed by various spectral techniques. The third paper details the preparation of N-3-chloro-4-[2′-hydroxy-5′-(phenylazo)phenyl]azetidin-2-ones through the reaction of imine derivatives with ketenes.
Molecular Structure Analysis
X-ray crystallography studies mentioned in the first paper highlight the importance of the torsional angle between the phenyl rings in the azetidin-2-one derivatives for their antiproliferative activity. The trans configuration between the 3-phenoxy and 4-phenyl rings is found to be generally optimal for activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are monitored using analytical thin-layer chromatography as mentioned in the second paper . The reactions include the formation of the azetidine ring and its subsequent functionalization with various substituents to enhance biological activity.
Physical and Chemical Properties Analysis
The synthesized azetidin-2-one derivatives exhibit a range of biological activities. In the first paper , compounds displayed potent antiproliferative activity, with IC50 values in the nanomolar range against MCF-7 breast cancer cells, and interacted at the colchicine-binding site on β-tubulin. The second paper reports good affinity for the enzyme transpeptidase and potent antibacterial activity for some of the synthesized compounds. The third paper indicates that some of the synthesized azetidin-2-ones showed marginal antibacterial activity against several Gram-positive and Gram-negative bacterial pathogens.
properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2,3-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-6-3-9-18(15(14)2)19(21)17-8-4-7-16(12-17)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWJTLIRGOXVTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643256 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azetidinomethyl-2,3-dimethylbenzophenone | |
CAS RN |
898771-69-2 |
Source
|
Record name | Methanone, [3-(1-azetidinylmethyl)phenyl](2,3-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,3-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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